1-Amino-1-(2,3-dichlorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.09 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-1-(2,3-dichlorophenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2,3-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Amino-1-(2,3-dichlorophenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,3-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of β2-adrenergic receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
1-Amino-1-(2,3-dichlorophenyl)propan-2-OL can be compared with other similar compounds, such as:
3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol: This compound has a similar structure but with different positions of the chlorine atoms on the phenyl ring.
2-Propanol, 1-amino-: This compound lacks the chlorine atoms and has different chemical properties.
1-[(3-Chloro-benzyl)-(2-hydroxy-propyl)-amino]-propan-2-OL: This compound has a different substitution pattern on the phenyl ring and additional functional groups.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-1-(2,3-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
YZYFAJNYBKFSES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Cl)Cl)N)O |
Origin of Product |
United States |
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